Sodium hydrogen aniline-2,4-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium hydrogen aniline-2,4-disulphonate is an organic compound with the molecular formula C6H6NNaO6S2. It is a derivative of aniline, where the hydrogen atoms at positions 2 and 4 on the benzene ring are substituted with sulfonic acid groups. This compound is commonly used in various industrial and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium hydrogen aniline-2,4-disulphonate typically involves the following steps:
Starting Material: Aniline is used as the starting material.
Sulfonation: Aniline reacts with concentrated sulfuric acid to form the corresponding sulfonic acid derivative.
Neutralization: The resulting sulfonic acid is then neutralized with sodium carbonate to yield this compound.
Industrial Production Methods: In industrial settings, the production process is scaled up, and the reaction conditions are optimized for higher yields and purity. The use of continuous reactors and automated systems ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Sodium hydrogen aniline-2,4-disulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to aniline derivatives.
Substitution: It can undergo substitution reactions where the sulfonic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acid derivatives, while reduction can produce aniline derivatives .
Scientific Research Applications
Sodium hydrogen aniline-2,4-disulphonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It serves as a reagent in biochemical assays and studies involving sulfonation reactions.
Medicine: It is explored for its potential use in drug development and as a diagnostic reagent.
Industry: It is utilized in the production of specialty chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of sodium hydrogen aniline-2,4-disulphonate involves its ability to participate in sulfonation reactions. The sulfonic acid groups can interact with various molecular targets, leading to the formation of sulfonated products. These interactions are crucial in its applications in dye synthesis, biochemical assays, and industrial processes .
Comparison with Similar Compounds
Aniline-2,5-disulfonic acid: Similar in structure but with sulfonic acid groups at positions 2 and 5.
Sodium 2-amino-5-sulfobenzenesulfonate: Another sulfonated aniline derivative with different substitution patterns.
Uniqueness: Sodium hydrogen aniline-2,4-disulphonate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise sulfonation and functionalization .
Properties
CAS No. |
79873-41-9 |
---|---|
Molecular Formula |
C6H6NNaO6S2 |
Molecular Weight |
275.2 g/mol |
IUPAC Name |
sodium;4-amino-3-sulfobenzenesulfonate |
InChI |
InChI=1S/C6H7NO6S2.Na/c7-5-2-1-4(14(8,9)10)3-6(5)15(11,12)13;/h1-3H,7H2,(H,8,9,10)(H,11,12,13);/q;+1/p-1 |
InChI Key |
JYKSCWRCLLNCHG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])S(=O)(=O)O)N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.